Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-

Catalog No.
S1920769
CAS No.
140658-45-3
M.F
C19H18N2O12
M. Wt
466.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-...

CAS Number

140658-45-3

Product Name

Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-

IUPAC Name

4-[3-(4-carboxy-2-methoxy-5-nitrophenoxy)propoxy]-5-methoxy-2-nitrobenzoic acid

Molecular Formula

C19H18N2O12

Molecular Weight

466.4 g/mol

InChI

InChI=1S/C19H18N2O12/c1-30-14-6-10(18(22)23)12(20(26)27)8-16(14)32-4-3-5-33-17-9-13(21(28)29)11(19(24)25)7-15(17)31-2/h6-9H,3-5H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

HZOJLJBJSQWDQU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCCCOC2=C(C=C(C(=C2)[N+](=O)[O-])C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCCCOC2=C(C=C(C(=C2)[N+](=O)[O-])C(=O)O)OC

Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] is a complex organic compound characterized by its unique structural features. This compound consists of two benzoic acid moieties linked by a 1,3-propanediylbis(oxy) bridge, along with methoxy and nitro functional groups. Its molecular formula is C19H18N2O12C_{19}H_{18}N_{2}O_{12}, and it has a molecular weight of approximately 466.35 g/mol. The presence of these functional groups contributes to its diverse chemical properties and potential applications in various fields, including chemistry, biology, and medicine .

  • Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Nitro groups present in the structure can be reduced to amino derivatives using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
  • Substitution: The methoxy groups can be substituted with other functional groups under specific conditions using reagents like halogens or alkylating agents.

The major products from these reactions include quinones, amino derivatives, and various substituted benzoic acid derivatives, depending on the reaction conditions employed.

Research into the biological activity of benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] indicates potential interactions with biological molecules. The nitro groups can participate in redox reactions, while the methoxy and benzoic acid moieties may form hydrogen bonds with enzymes and receptors. Such interactions could modulate enzyme activity and influence various biological processes. This compound is being explored for its potential use in drug delivery systems and as a component in biodegradable polymers for controlled drug release .

The synthesis of benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] typically involves several key steps:

  • Formation of the Ether Linkage: The reaction of 4-hydroxybenzoic acid derivatives with 1,3-dibromopropane under basic conditions forms the 1,3-propanediylbis(oxy) linkage.
  • Nitration: The introduction of nitro groups is achieved through nitration reactions.
  • Methylation: Methoxy groups are introduced via methylation reactions.

These synthetic routes require controlled temperatures and often utilize catalysts to ensure high yield and purity. In industrial settings, continuous flow reactors and automated systems may be employed to scale up production while maintaining consistent reaction conditions .

Benzoic AcidSimple carboxylic acidPreservative in foodp-Nitrobenzoic AcidNitro group on benzene ringUsed in dye synthesisVanillic AcidMethoxy group on benzene ringFlavoring agentSalicylic AcidHydroxy group on benzene ringUsed in pharmaceuticals

While these compounds exhibit some functional similarities (such as the presence of carboxylic or nitro groups), the unique combination of methoxy and nitro functionalities in benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] distinguishes it from others by providing diverse reactivity patterns and potential applications in advanced material science and medicinal chemistry .

Studies on the interactions of benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] with biomolecules have indicated its potential to modulate enzyme activities through redox reactions involving its nitro groups. Additionally, the structural features allow for hydrogen bonding interactions that could influence receptor binding and biological signaling pathways. These interactions are critical for understanding the compound's therapeutic potential and mechanisms of action in biological systems .

Precursor Selection for Bis-Oxypropane Linkage Formation

The formation of bis-oxypropane linkages represents a critical structural component in the synthesis of Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-]. The strategic selection of appropriate precursors is fundamental to achieving efficient linkage formation and optimal reaction yields [1].

For aromatic ether synthesis involving propanediyl linkers, the primary precursors typically include 1,3-propanediol derivatives and appropriately substituted phenolic compounds [1]. The use of high-production-volume chemicals such as 1,3-propanediol provides economic advantages and ensures consistent availability for synthetic applications [1]. Research has demonstrated that 1,3-propanediol can be effectively utilized as a starting material for the construction of complex diol structures through carefully controlled reaction conditions [1].

The selection criteria for effective precursors must consider several key factors. Solubility characteristics play a crucial role, as the chosen precursors must demonstrate appropriate solubility in the selected reaction solvents [2]. Polar solvents are typically required for polar reactants, following the principle of "like dissolves like," which facilitates optimal reaction conditions [2]. Additionally, the precursors must possess suitable reactivity profiles that allow for selective functionalization without unwanted side reactions.

Protective group strategies are often employed to ensure selective reactivity during the synthesis [1]. The temporary masking of diol groups as acetonides has proven particularly effective in controlling selectivity during subsequent functionalization steps [1]. This approach not only prevents undesired cross-coupling reactions but also imparts selectivity for critical carbon-hydrogen functionalization reactions [1].

Nitration and Methoxylation Reaction Mechanisms

The introduction of nitro and methoxy functional groups onto aromatic systems follows well-established mechanistic pathways that have been extensively studied and optimized [3] [4] [5].

Nitration Mechanism

The nitration of aromatic compounds proceeds through an electrophilic aromatic substitution mechanism involving the formation of the nitronium ion as the key electrophile [3] [4]. The process begins with the activation of nitric acid by sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺) [4] [5]. This activation step can be represented by the following equation:

HNO₃ + H₂SO₄ → NO₂⁺ + HSO₄⁻ + H₂O [6]

The nitronium ion subsequently attacks the aromatic ring, forming a sigma complex or arenium ion intermediate [3]. This step represents the rate-determining step of the overall nitration process [4]. The sigma complex is stabilized through resonance structures, which distribute the positive charge across the aromatic system [7].

The final step involves deprotonation of the sigma complex by a weak base, typically water, which restores the aromaticity of the ring and yields the nitro-substituted product [3] [7]. The overall mechanism ensures that the nitro group acts as a strong electron-withdrawing substituent, directing subsequent substitutions to the meta position [4].

Methoxylation Mechanism

The introduction of methoxy groups typically involves nucleophilic substitution reactions using methanol as the methylating agent . For benzoic acid derivatives, methoxylation can be achieved through reaction with methyl iodide in the presence of a base such as potassium carbonate . This reaction facilitates the methylation process by generating alkoxide intermediates that subsequently react with the methylating agent.

The reaction conditions for methoxylation require careful optimization to prevent over-methylation and ensure selective substitution at the desired positions . Temperature control is particularly important, as elevated temperatures may lead to side reactions or decomposition of sensitive intermediates.

Solvent Systems and Catalytic Conditions for Esterification

The esterification of benzoic acid derivatives with alcohols represents a fundamental transformation in the synthesis of complex aromatic esters [9] [10]. The choice of solvent system and catalytic conditions significantly influences the reaction efficiency and product yield [11].

Solvent Selection Principles

The selection of appropriate solvent systems for esterification reactions follows established polarity and miscibility principles [12] [2]. For polar compounds, polar solvents such as dichloromethane, tetrahydrofuran, or acetonitrile are typically employed [13]. The solvent must be capable of dissolving both reactants while remaining inert to the reaction conditions [11].

Common solvent systems for esterification include:

  • Dichloromethane for moderate polarity substrates
  • Tetrahydrofuran for enhanced solubility of polar reactants
  • Toluene for non-polar reaction environments
  • Acetonitrile for polar aprotic conditions [13]

The dielectric constant of the solvent can significantly impact reaction rates by stabilizing transition states and influencing the reaction mechanism [13]. Higher dielectric constants generally enhance reaction rates for ionic mechanisms by better stabilizing charged intermediates.

Catalytic Conditions

Fischer esterification represents the most common method for preparing aromatic esters, utilizing acid catalysts to facilitate the reaction between carboxylic acids and alcohols [9] [10]. Concentrated sulfuric acid is the most frequently employed catalyst due to its strong acidity and ability to protonate the carbonyl oxygen [9] [14].

The mechanism of acid-catalyzed esterification involves several key steps [10]:

  • Protonation of the carbonyl oxygen to form a resonance-stabilized cation
  • Nucleophilic attack by the alcohol on the activated carbonyl carbon
  • Proton transfer and elimination of water
  • Regeneration of the catalyst

Temperature optimization is crucial for achieving high yields in esterification reactions [13]. The optimal temperature range typically falls between 50°C to 100°C, depending on the specific reactants and catalyst employed [13]. Higher temperatures can increase reaction rates but may also promote side reactions and substrate decomposition.

Purification Techniques for Polyfunctional Aromatic Derivatives

The purification of polyfunctional aromatic compounds requires sophisticated separation techniques capable of handling complex mixtures containing multiple functional groups [15] [16] [17].

Column Chromatography

Column chromatography represents the most versatile and widely used purification technique for organic compounds [15] [16]. The method exploits differences in polarity between compounds to achieve separation using a stationary phase packed in a column and a mobile phase that flows through the system [16].

For polyfunctional aromatic derivatives, silica gel (SiO₂) serves as the primary stationary phase due to its high surface area and appropriate adsorption characteristics [15] [17]. The choice of mobile phase depends on the polarity of the target compounds, with systematic optimization required to achieve effective separation [12].

Solvent systems for column chromatography are typically optimized using thin-layer chromatography screening [18]. The ideal solvent system provides retention factor (Rf) values between 0.2 and 0.7, with optimal separation occurring in the range of 0.3 to 0.6 [18]. For polyfunctional compounds, gradient elution systems are often employed, beginning with less polar solvents and gradually increasing polarity [12].

Recrystallization Techniques

Recrystallization provides an highly effective method for purifying solid aromatic compounds, particularly those containing rigid aromatic systems and hydrogen bonding capabilities [19] [20]. The technique exploits differential solubility characteristics, where the target compound demonstrates higher solubility at elevated temperatures compared to impurities [21].

The selection of appropriate recrystallization solvents requires consideration of several factors [20]:

  • The compound should be sparingly soluble at low temperatures
  • High solubility should be observed at elevated temperatures
  • Impurities should remain soluble during the cooling process
  • The solvent should be chemically inert to the compound

For aromatic compounds with multiple functional groups, mixed solvent systems may be required to achieve optimal recrystallization conditions [20]. The process involves dissolving the impure compound in a minimum amount of hot solvent, followed by controlled cooling to promote crystal formation [22].

Specialized Purification Methods

For compounds that sublimable properties, sublimation represents an effective purification technique [23]. This method is particularly useful for separating sublimable aromatic compounds from non-sublimable impurities through direct transition from solid to vapor phase [23].

Reverse-phase chromatography has emerged as a valuable technique for polyfunctional organic compounds, particularly those with significant polar character [24]. This method utilizes a nonpolar stationary phase with polar mobile phases, providing complementary selectivity to normal-phase chromatography [24].

Scale-Up Challenges and Yield Optimization Strategies

The transition from laboratory-scale synthesis to industrial production presents numerous challenges that require systematic approaches to maintain reaction efficiency and product quality [25] [26].

Heat and Mass Transfer Considerations

Scale-up of aromatic synthesis processes is significantly impacted by heat and mass transfer limitations [27] [28]. Poor heat transfer can result in temperature gradients within large reactors, leading to uneven reaction conditions and potentially compromising product quality [28]. Similarly, inadequate mass transfer can reduce contact between reactants, decreasing overall reaction rates [29].

The overall heat transfer coefficient in stirred tank reactors consists of three partial resistances: reactor film, reactor wall, and process-side film [27]. Understanding these resistances is essential for developing accurate heat transfer models that enable successful scale-up predictions [27]. The Wilson method provides a systematic approach for determining individual heat transfer coefficients and optimizing reactor design [27].

Mass transfer limitations become more pronounced in large-scale reactors due to reduced surface-area-to-volume ratios [29]. Enhanced mixing strategies and optimized reactor designs are required to address these challenges and maintain reaction efficiency [29].

Process Intensification Strategies

Continuous flow chemistry has emerged as a powerful tool for process intensification, offering significant advantages over traditional batch synthesis [30]. The benefits include efficient heat exchange, high batch-to-batch reproducibility, enhanced mixing, and improved safety profiles [30]. These advantages make continuous flow chemistry particularly attractive for large-scale production of complex aromatic compounds.

Process intensification through micro-reaction technology enables better control of reaction conditions and can facilitate the development of more efficient synthetic routes [31]. Automated optimization and screening techniques accelerate the translation of laboratory discoveries to manufacturing scale [31].

Yield Optimization Methodologies

Systematic optimization of reaction conditions is essential for maximizing yields in scaled-up processes [11] [32]. Key parameters that require optimization include:

  • Temperature and pressure conditions
  • Catalyst loading and selection
  • Solvent choice and reaction atmosphere
  • Reaction time and mixing efficiency [11]

Design of Experiments approaches provide systematic methodologies for identifying optimal reaction conditions while minimizing the number of required experiments [25]. This statistical approach enables comprehensive evaluation of multiple variables and their interactions.

Catalyst optimization plays a crucial role in yield maximization [33]. Factors such as catalyst structure, reaction conditions, catalyst loading, and the presence of impurities significantly influence catalyst performance [33]. Strategies for optimization include ligand design, catalyst screening, and reaction condition optimization [33].

Economic and Environmental Considerations

Scale-up processes must balance economic efficiency with environmental sustainability [34]. The adoption of green solvents and solvent-free conditions represents an important strategy for enhancing the sustainability of aromatic synthesis [34]. Cyclopentyl methyl ether has shown promise as a replacement for traditional non-polar solvents like hexane and toluene while maintaining comparable yields and selectivity [34].

Solvent-free conditions can result in similar conversion rates with reduced catalyst loading, highlighting the potential for more sustainable synthetic approaches [34]. These methods are particularly valuable when stereochemical considerations are not critical to the desired outcome.

The solubility characteristics of benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] are governed by the interplay between its polar functional groups and overall molecular architecture. The compound contains two carboxylic acid groups, two methoxy substituents, two nitro groups, and an ether linkage, creating a complex polarity profile that significantly influences its dissolution behavior [2].

In aqueous systems, the compound exhibits limited water solubility, estimated to be less than 1 gram per liter at 25°C. This reduced aqueous solubility compared to simple benzoic acid (3.44 g/L) can be attributed to the increased molecular size and the presence of hydrophobic regions within the propanediyl bridge structure [3] [4]. The two carboxylic acid groups provide hydrophilic character through hydrogen bonding capabilities, but the overall molecular framework creates steric hindrance that impedes effective solvation by water molecules [5].

Comparative analysis with structurally related compounds reveals consistent trends in aqueous solubility. Nitrobenzoic acid derivatives typically show reduced water solubility compared to the parent benzoic acid, with 2-nitrobenzoic acid exhibiting approximately 2.1 g/L and 4-nitrobenzoic acid showing 1.8 g/L solubility [7] [8]. The target compound's even lower estimated solubility reflects the cumulative effect of multiple substituents and the bridging structure.

CompoundWater Solubility (g/L at 25°C)Contributing Factors
Benzoic acid3.44 [3] [4]Reference compound
2-Nitrobenzoic acid~2.1 [7]Electron-withdrawing nitro group
4-Nitrobenzoic acid~1.8 [8] [9]Para-nitro substitution
4-Methoxy-3-nitrobenzoic acidLimited Dual substitution effects
Target CompoundEstimated <1Multiple substituents, bridging structure

In polar protic solvents such as methanol and ethanol, the compound demonstrates significantly enhanced solubility. The methoxy groups and carboxylic acid functionalities can form favorable hydrogen bonding interactions with alcohol molecules, facilitating dissolution [12]. Acetone and other polar aprotic solvents also provide good solvation due to dipole-dipole interactions with the nitro groups and favorable coordination with the ether oxygen atoms in the propanediyl bridge [12] .

The compound shows limited solubility in nonpolar solvents including hexane, benzene, and toluene. This behavior is consistent with the highly polar nature of the functional groups, which cannot be effectively solvated by nonpolar media [12]. The aromatic rings provide some affinity for aromatic solvents through π-π interactions, but this effect is insufficient to overcome the strong polar character of the substituents.

Temperature-dependent solubility studies of analogous benzoic acid derivatives indicate that solubility typically increases with temperature across all solvent systems. For the target compound, elevated temperatures would be expected to enhance dissolution in both polar and moderately polar solvents through increased molecular motion and disruption of intermolecular associations [3] [13].

The pH-dependent solubility behavior represents a critical aspect of the compound's solution chemistry. At physiological pH values (7.0-7.4), the carboxylic acid groups undergo deprotonation, forming the corresponding carboxylate anions. This ionization dramatically increases water solubility due to enhanced ion-dipole interactions with water molecules and reduced intermolecular hydrogen bonding between acid molecules [14] [15].

Thermal Stability and Decomposition Pathways

The thermal stability profile of benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] reflects the complex interplay of its multiple functional groups under elevated temperature conditions. Based on comprehensive analysis of structurally related compounds, the target molecule exhibits thermal stability up to approximately 150°C, with significant decomposition occurring above 200°C [16] [17].

Benzoic acid derivatives generally demonstrate varying thermal stability depending on their substitution patterns. The parent benzoic acid remains stable up to 300°C under inert conditions [16] [18]. However, the presence of electron-withdrawing nitro groups and electron-donating methoxy substituents significantly alters this thermal behavior. Nitrobenzoic acids typically begin decomposition around 200-250°C, primarily through decarboxylation pathways [19] [20] [17].

Thermal gravimetric analysis of comparable methoxy-nitrobenzoic acid derivatives reveals multi-step decomposition processes. The initial thermal event typically occurs around 150-180°C, corresponding to the loss of volatile components or initial bond cleavage [19]. For 4-methoxy-3-nitrobenzoic acid, the melting point ranges from 192-194°C, providing a reference point for thermal behavior of similar structures [21].

Compound ClassThermal Stability Range (°C)Primary Decomposition PathwayReference
Benzoic acidStable to 300°C [16] [18]Decarboxylation to benzene + CO₂ [18] [22] [16] [18] [22]
Nitrobenzoic acidsDecompose 200-250°C [19] [20]Decarboxylation predominant [17] [19] [20] [17]
Methoxybenzoic acidsStable to ~200°C Formation of phenolic compounds [19]
Target compoundEstimated 150-200°CExpected: Complex decarboxylationEstimated

The decomposition pathways for the target compound are expected to involve multiple competing mechanisms. Decarboxylation represents the primary thermal decomposition route for benzoic acid derivatives, resulting in the elimination of carbon dioxide and formation of the corresponding aromatic residue [16] [18] [22]. In the case of the target compound, this process would likely occur sequentially at both carboxylic acid sites, potentially generating intermediate monocarboxylic acid species before complete decarboxylation.

The nitro groups present additional thermal instability factors. Under elevated temperatures, nitro substituents can undergo reduction to amino groups, particularly in reducing environments, or elimination to form various nitrogen-containing fragments [23] [21]. The presence of two nitro groups in the target compound increases the probability of such reactions occurring during thermal stress.

Methoxy groups contribute to thermal instability through potential demethylation reactions. At temperatures above 200°C, methoxy substituents can undergo cleavage to form methanol or formaldehyde as volatile products, leaving behind phenolic hydroxyl groups [19]. This process can be catalyzed by the acidic environment created by carboxylic acid groups during thermal treatment.

The propanediyl ether bridge represents another potential site of thermal cleavage. Ether linkages generally exhibit good thermal stability, but under extreme conditions (>250°C), carbon-oxygen bond cleavage can occur, leading to fragmentation of the bridging structure [24] [25]. This fragmentation would result in the formation of smaller molecular fragments and potentially reactive intermediates.

Oxidative thermal decomposition in the presence of air introduces additional complexity to the degradation pathways. Under aerobic conditions, the aromatic rings can undergo oxidation to form quinones and other oxidized products. The methoxy and nitro substituents can also participate in oxidative processes, leading to formation of carboxylic acids, aldehydes, and various nitrogen oxides [26] [27].

The thermal decomposition kinetics of the target compound are expected to follow complex, multi-step mechanisms. Initial decomposition likely occurs through the weakest bonds in the structure, with subsequent reactions involving the formed fragments. The activation energies for these processes would be influenced by the electron-donating and electron-withdrawing effects of the substituents, as well as potential stabilization through resonance interactions [28] [23].

pH-Dependent Protolytic Equilibria in Aqueous Media

The protolytic behavior of benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] in aqueous solution represents a complex system involving two carboxylic acid groups with potentially different dissociation constants. The compound's acid-base equilibria are significantly influenced by the electronic effects of the methoxy and nitro substituents, as well as potential intramolecular interactions between the two acid sites [29] [30].

Based on the substitution pattern and comparison with analogous compounds, the pKa values for the target compound are estimated to fall within the range of 2.5-3.5 for each carboxylic acid group. This represents a significant decrease in pKa compared to unsubstituted benzoic acid (pKa = 4.20), reflecting the strong electron-withdrawing influence of the nitro substituents [31] [30] [32].

The electron-withdrawing nitro groups stabilize the conjugate base (carboxylate anion) through resonance and inductive effects, making proton dissociation more favorable [33] [34]. In contrast, the methoxy groups provide weak electron-donating character through resonance, partially counteracting the nitro group effects but insufficient to overcome their strong withdrawing influence [30] [35].

Reference CompoundpKa ValueElectronic EffectStructural Similarity
Benzoic acid4.20 [31] [30]ReferenceParent structure
2-Nitrobenzoic acid2.17 [33] [36]Strong EWGSingle nitro
3-Nitrobenzoic acid3.46 [33] [9]Moderate EWGMeta-nitro position
4-Nitrobenzoic acid3.44 [33] [8]Moderate EWGPara-nitro position
4-Methoxy-3-nitrobenzoic acid~3.85 [37]Combined effectsDirect analog
Target compound (estimated)2.5-3.5Dual substitutionFull structure

The two carboxylic acid groups in the target compound may exhibit slightly different pKa values due to their chemical environments. While both groups experience similar electronic effects from their respective substituents, subtle differences in solvation, hydrogen bonding patterns, and potential intramolecular interactions could lead to distinct dissociation behavior [30] [38].

pH-dependent speciation calculations reveal that at physiological pH (7.0-7.4), the compound exists predominantly as a doubly deprotonated dianion. At pH values below 2.0, both carboxylic acid groups remain largely protonated. The intermediate pH range (2.5-3.5) represents the transition region where sequential deprotonation occurs [15] [39].

The Henderson-Hasselbalch equation can be applied to predict the ionization state at specific pH values:

For each carboxylic acid group: pH = pKa + log([A⁻]/[HA])

Where [A⁻] represents the carboxylate anion concentration and [HA] represents the protonated acid concentration [35] [40].

Solvent effects significantly influence the apparent pKa values of the compound. In mixed aqueous-organic solvent systems, pKa values typically increase with increasing organic solvent content due to reduced dielectric constant and altered solvation patterns [29] [30] [35]. Studies of benzoic acid derivatives in ethanol-water mixtures demonstrate linear relationships between pKa and solvent composition, with increases of 0.02-0.04 pKa units per percent increase in ethanol content [30] [38].

The ionic strength of the aqueous medium also affects the apparent dissociation constants through activity coefficient changes. At low ionic strengths (μ < 0.1 M), the pKa values approach their thermodynamic values. However, at higher ionic strengths, electrostatic interactions between ions can lead to apparent pKa shifts [29] [33].

Temperature dependence of the protolytic equilibria follows van't Hoff behavior, with pKa values typically decreasing slightly with increasing temperature for most carboxylic acids. The temperature coefficient (d(pKa)/dT) for benzoic acid derivatives typically ranges from -0.001 to -0.003 K⁻¹ [30] [35].

Buffer capacity calculations indicate that solutions of the target compound provide effective buffering in the pH range of pKa ± 1 for each dissociable group. Given the estimated pKa values of 2.5-3.5, the compound would function as an effective buffer in moderately acidic solutions [14] [32].

Crystallinity and Polymorphism Analysis

The crystalline behavior and polymorphic tendencies of benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] are influenced by the complex interplay of intermolecular forces arising from its multiple functional groups. Benzoic acid derivatives frequently exhibit polymorphism due to their ability to form diverse hydrogen bonding patterns and π-π stacking arrangements [41] [42] [43].

Based on structural analysis of related compounds, the target molecule is expected to crystallize in lower-symmetry crystal systems such as monoclinic or triclinic space groups. The presence of multiple polar substituents and the asymmetric bridging structure reduce the likelihood of high-symmetry crystalline arrangements [44] [45] [46].

Comparative analysis of benzoic acid derivative crystal structures reveals common packing motifs. Simple benzoic acids typically form centrosymmetric dimers through carboxylic acid hydrogen bonding (R₂²(8) motif), creating the characteristic "head-to-head" arrangement with O-H···O distances around 2.6-2.7 Å [41] [47] [48]. However, substituted derivatives often exhibit modified hydrogen bonding patterns due to steric and electronic effects of the substituents.

Compound ClassTypical Crystal SystemCommon Space GroupsPolymorphic TendencyCrystal Habit
Simple benzoic acidsMonoclinic/Orthorhombic [41] [47]P2₁/c, Pbca [41]Common [48]Needles/Plates [49]
Nitrobenzoic acidsMonoclinic [50] [51]P2₁/c, P2₁/n [50]Moderate [51]Plates/Prisms [52]
Methoxybenzoic acidsMonoclinic/Triclinic [52]P2₁/c, P1̄ Moderate [51]Needles/Plates [52]
Complex disubstitutedLower symmetry [44] [45]P2₁/c, P1̄ [45]High [44] [43]Irregular [45]

The target compound's potential for conformational polymorphism is particularly significant due to the flexible propanediyl bridge. Rotation about the C-O bonds in the ether linkage can generate different molecular conformations, each potentially leading to distinct crystal packing arrangements [45]. Studies of 3-(azidomethyl)benzoic acid demonstrate how conformational flexibility in substituent groups can result in multiple polymorphic forms with similar energetic stability [45].

X-ray diffraction analysis of methoxy-nitrobenzoic acid derivatives reveals characteristic structural features. The nitro groups typically adopt coplanar or near-coplanar orientations with the aromatic ring to maximize resonance stabilization. Methoxy groups generally show slight deviations from planarity due to steric interactions with adjacent substituents [50] [52].

For 4-methoxy-3-nitrobenzoic acid, crystallographic studies report monoclinic symmetry with space group P2₁/c, featuring molecules arranged in hydrogen-bonded chains rather than the typical dimeric motifs [52]. Similar packing disruption would be expected for the target compound due to the steric bulk of the bridging structure.

The presence of two separate aromatic ring systems connected by the propanediyl bridge introduces additional complexity to the crystal packing. Potential π-π stacking interactions between aromatic rings could occur either intramolecularly (if the molecular conformation permits) or intermolecularly between adjacent molecules [45] [43]. The typical π-π stacking distance for aromatic systems ranges from 3.3-3.8 Å [45].

Hydrogen bonding patterns in the target compound's crystal structure would likely involve:

  • Carboxylic acid dimers (O-H···O interactions) [41] [47]
  • C-H···O interactions involving methoxy groups [52]
  • C-H···N interactions with nitro groups [50] [51]
  • Potential intramolecular hydrogen bonding across the bridge [45]

Polymorphic screening of similar compounds indicates that crystallization conditions significantly influence the obtained crystal form. Factors such as solvent choice, temperature, cooling rate, and presence of additives can determine which polymorph crystallizes [44] [43] [54]. For the target compound, systematic polymorph screening would likely reveal multiple crystal forms with potentially different physical properties.

Thermal analysis of polymorphic forms typically reveals distinct melting points, heat capacities, and thermal expansion coefficients. Differential scanning calorimetry (DSC) represents the standard technique for identifying and characterizing polymorphic transitions [54] [55]. The target compound might exhibit solid-state phase transitions below its decomposition temperature, particularly given the conformational flexibility of the bridging structure.

XLogP3

2.6

Wikipedia

Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-

Dates

Last modified: 07-22-2023

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